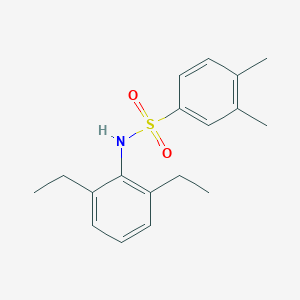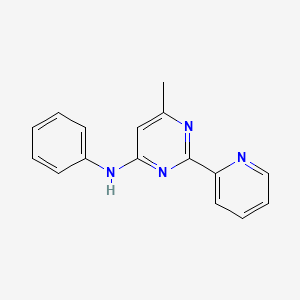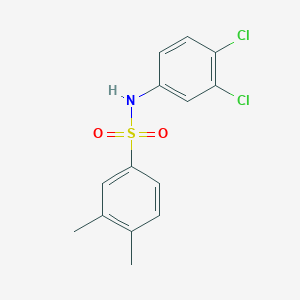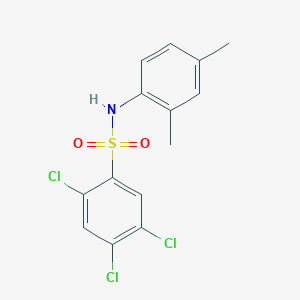
N-(2,6-diethylphenyl)-3,4-dimethylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-diethylphenyl)-3,4-dimethylbenzene-1-sulfonamide, commonly known as DIDS, is a chemical compound that has been extensively studied for its potential applications in scientific research. DIDS is a sulfonamide derivative that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields. In
作用機序
The mechanism of action of DIDS involves the binding of the compound to specific sites on ion channels and transporters, resulting in the inhibition of their activity. DIDS has been shown to bind to the extracellular domains of chloride channels and anion exchangers, blocking their transport function. Similarly, DIDS has been shown to bind to the sodium-coupled bicarbonate transporter, inhibiting its activity.
Biochemical and Physiological Effects:
DIDS has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit acid secretion in the stomach, reduce the activity of the cystic fibrosis transmembrane conductance regulator (CFTR) channel, and modulate the activity of the Na+/H+ exchanger. Additionally, DIDS has been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.
実験室実験の利点と制限
One advantage of using DIDS in lab experiments is its specificity for certain ion channels and transporters. This allows researchers to selectively modulate the activity of these channels and transporters without affecting other cellular processes. Additionally, DIDS has been shown to be stable in solution, allowing for long-term experiments. However, one limitation of using DIDS is its potential for off-target effects. Due to its ability to bind to multiple targets, DIDS may have unintended effects on cellular processes.
将来の方向性
There are several areas of future research for DIDS. One area of interest is the development of more specific analogs of DIDS that target specific ion channels and transporters. Additionally, further research is needed to fully understand the mechanisms of action of DIDS and its effects on cellular processes. Finally, DIDS has potential therapeutic applications for a variety of diseases, including cystic fibrosis and inflammatory bowel disease, and further research is needed to explore these potential applications.
Conclusion:
In conclusion, N-(2,6-diethylphenyl)-3,4-dimethylbenzene-1-sulfonamide, or DIDS, is a valuable tool for scientific research due to its ability to modulate ion channels and transporters. Its specificity and stability make it a valuable tool for investigating ion transport mechanisms and their roles in physiological processes. While there are limitations to its use, DIDS has potential for future research and therapeutic applications.
合成法
The synthesis of DIDS involves the reaction of 2,6-diethylphenol with chlorosulfonic acid, followed by the addition of 3,4-dimethylaniline. The resulting product is then purified through recrystallization to obtain DIDS in its pure form. This synthesis method has been well established in the literature and has been used to produce DIDS for a variety of research applications.
科学的研究の応用
DIDS has been used extensively in scientific research due to its ability to modulate ion channels and transporters. It has been shown to inhibit chloride channels, anion exchangers, and sodium-coupled bicarbonate transporters, among others. These effects make DIDS a valuable tool for investigating ion transport mechanisms and their roles in physiological processes.
特性
IUPAC Name |
N-(2,6-diethylphenyl)-3,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2S/c1-5-15-8-7-9-16(6-2)18(15)19-22(20,21)17-11-10-13(3)14(4)12-17/h7-12,19H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMXURXBVXHXDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-diethylphenyl)-3,4-dimethylbenzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-bromo-2-chloro-N-[4-(dimethylamino)phenyl]benzamide](/img/structure/B7463385.png)

![2,4,6-trimethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B7463401.png)


![[1-(4-ethylpiperazin-1-yl)-1-oxopropan-2-yl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7463421.png)





![2,4,5-trichloro-N-[2-(propan-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B7463480.png)
![2-[(4-Methylphenyl)methylsulfanyl]acetamide](/img/structure/B7463482.png)
